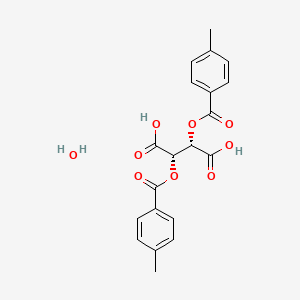

Di-p-toluoyl-D-tartaric acid monohydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8.H2O/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1H2/t15-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTRUJUPLHRVNU-MOGJOVFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70992160 | |

| Record name | 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70992160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71607-31-3, 71607-32-4 | |

| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, hydrate (1:1), (2S,3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71607-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70992160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, hydrate (1:1), (2S,3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, hydrate (1:1), (2R,3R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Di-p-toluoyl-D-tartaric Acid Monohydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-p-toluoyl-D-tartaric acid monohydrate is a highly effective and widely utilized chiral resolving agent in the fields of organic chemistry and pharmaceuticals. Its ability to separate racemic mixtures into their constituent enantiomers is critical for the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its application in chiral resolution.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its structure consists of a D-tartaric acid backbone esterified with two p-toluoyl groups, providing the necessary chirality for enantiomeric discrimination.[2] The presence of a water molecule in its crystalline structure defines it as a monohydrate. An anhydrous form also exists, which is particularly useful in non-aqueous solvent systems.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₀H₁₈O₈·H₂O | [1] |

| Molecular Weight | 404.37 g/mol | [1][3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 160-166 °C | [1] |

| 163-165 °C | [4][5] | |

| Optical Rotation | [α]₂₀/D +142°, c = 1 in methanol | [5] |

| [α]₂₀/D = 138 ± 2º (C=1% in EtOH) | [1] | |

| Purity | ≥ 98% | [5] |

| ≥ 99% (HPLC) | [1] | |

| CAS Number | 71607-31-3 | [1] |

Synthesis

The primary method for synthesizing Di-p-toluoyl-D-tartaric acid involves the esterification of D-tartaric acid with p-toluoyl chloride.[2] This reaction is typically carried out in a suitable solvent, and a catalyst may be employed to improve reaction efficiency.

A specific synthetic method involves the following steps[6]:

-

D-tartaric acid and a catalyst, such as copper sulfate, are added to a reactor with an organic solvent like toluene.

-

p-Toluoyl chloride is then added dropwise to the mixture.

-

The reaction proceeds for several hours, resulting in the formation of Di-p-toluoyl-D-tartaric anhydride (B1165640).

-

The anhydride is then hydrolyzed by adding an equivalent amount of water to yield the final product, Di-p-toluoyl-D-tartaric acid.

-

This method is reported to have a process yield of over 95%.[6]

Mechanism of Chiral Resolution

The fundamental principle behind chiral resolution using Di-p-toluoyl-D-tartaric acid lies in the formation of diastereomeric salts.[2] When a racemic base (a mixture of R and S enantiomers) is reacted with the chiral acid, two different diastereomeric salts are formed: [(R-base)-(D-acid)] and [(S-base)-(D-acid)].[2]

These diastereomers are not mirror images of each other and therefore exhibit different physicochemical properties, most notably solubility.[2][7] This difference in solubility allows for their separation through fractional crystallization. One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. The crystallized salt can then be isolated, and the desired enantiomer of the base can be liberated.

Experimental Protocols for Chiral Resolution

The following is a generalized protocol for the chiral resolution of a racemic amine using this compound. Specific conditions such as solvent, temperature, and molar ratios may need to be optimized for different substrates.

Objective: To separate a racemic amine into its individual enantiomers.

Materials:

-

Racemic amine

-

(+)-Di-p-toluoyl-D-tartaric acid monohydrate

-

Appropriate solvent (e.g., methanol, ethanol)

-

Acid and Base for liberation of the free amine (e.g., HCl, NaOH)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus)

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic amine in a suitable solvent (e.g., methanol) and heat to reflux.[7]

-

In a separate flask, dissolve an equimolar amount of (+)-Di-p-toluoyl-D-tartaric acid monohydrate in the same solvent, also heating to reflux.[7]

-

Add the resolving agent solution to the amine solution.

-

Allow the mixture to cool slowly to room temperature and stir for an extended period (e.g., 16 hours) to facilitate crystallization.[7]

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the collected crystals with a small amount of cold solvent to remove impurities.[7]

-

-

Recrystallization (Optional):

-

For higher purity, the isolated diastereomeric salt can be recrystallized by dissolving it in a minimal amount of the hot solvent and allowing it to cool slowly.[7]

-

-

Liberation of the Enantiomerically Pure Amine:

-

Suspend the purified diastereomeric salt in water.

-

Add a base (e.g., NaOH solution) to deprotonate the amine and dissolve the tartaric acid derivative.

-

Extract the liberated free amine with an organic solvent.

-

Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

-

-

Analysis:

-

Determine the optical purity (enantiomeric excess) of the resolved amine using chiral HPLC or by measuring its specific rotation.

-

Applications

This compound is a versatile chiral resolving agent with broad applications in the pharmaceutical and fine chemical industries.[1] It is particularly effective for the resolution of racemic amines.[2] Notable examples of drugs that can be resolved using this agent include Albuterol, Tramadol, and Methamphetamine.[7] Beyond its role in chiral resolution, it is also used in asymmetric synthesis as a chiral auxiliary to control the stereochemical outcome of a reaction.[8] Furthermore, it is a key component in the manufacturing of chiral stationary phases for HPLC, which are used for the analytical separation of enantiomers.[9]

Safety and Handling

This compound may cause skin and serious eye irritation.[3] It is recommended to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry place in a tightly sealed container.[10]

Conclusion

This compound is an indispensable tool in modern organic and medicinal chemistry. Its well-defined structure and reliable performance in forming diastereomeric salts with differing solubilities make it a preferred choice for the resolution of racemic mixtures. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the development of enantiomerically pure compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 71607-31-3 | Benchchem [benchchem.com]

- 3. This compound | C20H20O9 | CID 12297759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. 二对甲苯酰基-D-酒石酸 一水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Buy Di-P-Toluoyl D-Tartaric Acid Monohydrate at Affordable Price - Product Name [zephyrsynthesispvtltd.com]

Di-p-toluoyl-D-tartaric acid monohydrate structure and properties

An In-depth Technical Guide to Di-p-toluoyl-D-tartaric Acid Monohydrate

This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound for researchers, scientists, and professionals in drug development.

Introduction

Di-p-toluoyl-D-tartaric acid is a highly effective chiral resolving agent widely employed in the pharmaceutical and fine chemical industries.[1] Its primary application is the separation of racemic mixtures, particularly amines, into their individual enantiomers.[2][3] This separation is critical in drug development, as enantiomers of a chiral molecule often exhibit significantly different pharmacological activities and toxicological profiles.[1] The molecule's structure, derived from the naturally chiral D-tartaric acid, allows it to form diastereomeric salts with racemic compounds.[3][4] These resulting diastereomers possess different physicochemical properties, such as solubility, which enables their separation through methods like fractional crystallization.[2] The monohydrate form contains one molecule of water of crystallization, which can be a critical factor in the crystallization process.[3]

Structure and Chemical Properties

The molecular structure of Di-p-toluoyl-D-tartaric acid consists of a D-tartaric acid backbone where the two hydroxyl groups are esterified with p-toluoyl groups.[4] This specific stereochemistry is fundamental to its function as a chiral resolving agent.

IUPAC Name: (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;hydrate[4] Synonyms: (+)-Di-p-toluoyl-D-tartaric acid monohydrate, D-Tartaric acid 2,3-di-p-toluoyl ester monohydrate[4][5] CAS Number: 71607-31-3[2][4][5] Molecular Formula: C₂₀H₂₀O₉ (or C₂₀H₁₈O₈·H₂O)[2][4] Molecular Weight: 404.37 g/mol [2][5]

The chemical structure is depicted below:

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. It is important to note the variability in reported melting points, which can be influenced by purity and experimental conditions.

Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white powder or crystalline solid | [2][6] |

| Melting Point | 160-166 °C | [2] |

| 163-165 °C | [5] | |

| Optical Rotation | [α]D20 = +138 ± 2º (c=1% in EtOH) | [2] |

| [α]D20 = +142° (c=1 in Methanol) | [5] | |

| Purity | ≥ 99% (HPLC) | [2] |

| Solubility | Clear solution in 20% Methanol | [7] |

| Water Content (Karl Fischer) | 4.5 – 5.5% | [8] |

Spectroscopic and Thermal Analysis Data

| Analysis Technique | Data Summary | Reference(s) |

| Infrared (IR) Spectroscopy | FTIR spectra are available for the compound, used to confirm the presence of functional groups and match against a standard. The technique is typically KBr pellet or ATR. | [4][9] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR are used to elucidate the chemical structure. Spectra are available in chemical databases for the anhydrous D and L forms. | [1][10] |

| X-ray Crystallography | Single-crystal X-ray diffraction is a key technique for determining the absolute stereochemistry and crystal packing of diastereomeric salts. A study of the anhydrous L-enantiomer co-crystallized with ethyl acetate (B1210297) showed an orthorhombic P2₁2₁2₁ space group. | [3][11] |

| Thermogravimetric Analysis (TGA) | TGA confirms the monohydrate's stability and composition, detecting a weight loss of approximately 4.5% between 100–120°C, corresponding to the loss of one water molecule. | [3] |

| Differential Scanning Calorimetry (DSC) | DSC is used to determine the melting points and assess the thermal stability of the diastereomeric salt complexes formed during resolution. | [3] |

Synthesis and Chiral Resolution Workflow

Synthesis of Di-p-toluoyl-D-tartaric Acid

The most common synthetic route is the esterification of D-tartaric acid with p-toluoyl chloride.[3][4] The reaction involves combining D-tartaric acid with at least two equivalents of p-toluoyl chloride, often in a suitable solvent and sometimes with a catalyst.[4]

Mechanism and Workflow of Chiral Resolution

The core principle of chiral resolution with Di-p-toluoyl-D-tartaric acid is the formation of diastereomeric salts. When reacted with a racemic base (a mix of R and S enantiomers), it forms two different salts: [(R-base)-(D-acid)] and [(S-base)-(D-acid)].[3] These diastereomers are not mirror images and thus have different solubilities, allowing the less soluble salt to crystallize preferentially from the solution.[1][3]

Experimental Protocols

Protocol for Synthesis of Di-p-toluoyl-D-tartaric Acid

This protocol is a generalized procedure based on common synthesis methods.[12]

-

Setup: To a flask equipped with a reflux condenser, add D-tartaric acid (1 part by weight), a suitable organic solvent (e.g., toluene), and a catalyst (e.g., copper sulfate, 0.001-0.1 parts).

-

Addition of Reagent: While stirring, slowly add p-toluoyl chloride (1-3 parts) to the mixture.

-

Reaction: After the addition is complete, continue the reaction under reflux for approximately 6 hours to form the Di-p-toluoyl-D-tartaric anhydride intermediate.

-

Isolation of Intermediate: Cool the reaction mixture and isolate the solid anhydride intermediate via centrifugation or filtration.

-

Hydrolysis: Add an equivalent amount of water to the anhydride and stir to hydrolyze it into Di-p-toluoyl-D-tartaric acid.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system to yield the monohydrate. The process yield is reported to be over 95%.[12]

General Protocol for Chiral Resolution of a Racemic Amine

This protocol provides a general framework. Optimization of solvent, temperature, and stoichiometry is often necessary for specific amines.

-

Dissolution: Dissolve the racemic amine (1.0 equivalent) and this compound (0.5 to 1.0 equivalent) separately in a minimal amount of a suitable solvent (e.g., methanol, ethanol). Gentle heating may be applied to achieve complete dissolution.[1]

-

Salt Formation: Slowly add the resolving agent solution to the amine solution with continuous stirring.[1]

-

Crystallization: Allow the combined solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can be used to maximize the yield. Seeding with a small crystal of the desired salt can facilitate crystallization.[1]

-

Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[1]

-

Liberation of the Enantiomer:

-

Suspend the purified diastereomeric salt in water.

-

Add an aqueous base (e.g., 2M NaOH) dropwise until the solution is basic (pH > 10) to neutralize the resolving agent and liberate the free amine.

-

Extract the free amine into a suitable organic solvent (e.g., dichloromethane, ethyl acetate) multiple times.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

-

Example Protocol: Resolution of Racemic Albuterol

-

Diastereomeric Salt Formation: Dissolve racemic Albuterol and an equimolar amount of (+)-Di-p-toluoyl-D-tartaric acid in refluxing methanol.[2]

-

Crystallization: Cool the solution to room temperature and stir for 16 hours to allow for the crystallization of the diastereomeric salt of (R)-Albuterol-(+)-DPTTA.[2]

-

Isolation: Collect the precipitated solid by filtration and wash with a small amount of cold ethyl acetate.[2]

-

Recrystallization (Optional): For higher purity, dissolve the obtained solid in a minimal amount of refluxing methanol, allow it to cool gradually, and then filter the purified crystals and dry them under a vacuum.[2]

-

Liberation of (R)-Albuterol: Decompose the purified (R)-Albuterol tartrate salt in a dilute sulfuric acid solution. The liberated (R)-Albuterol can then be isolated.[2] This process can achieve an optical purity (e.e.) of >99%.[2]

References

- 1. 2,3-Di-O-para-toluoyl-D-tartaric acid(32634-68-7) 1H NMR [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 71607-31-3 | Benchchem [benchchem.com]

- 4. This compound | C20H20O9 | CID 12297759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ジ-p-トルオイル-D-酒石酸 一水和物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. zephyrsynthesis.com [zephyrsynthesis.com]

- 8. Buy Di-P-Toluoyl D-Tartaric Acid Monohydrate at Affordable Price - Product Name [zephyrsynthesispvtltd.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. (-)-Di-p-toluoyl-L-tartaric acid(32634-66-5) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. (-)-Di-p-toluoyl-L-tartaric acid | C20H18O8 | CID 3037000 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Criticality of Chirality in Pharmaceutical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chirality, the property of a molecule to exist in non-superimposable mirror-image forms known as enantiomers, is a fundamental concept in pharmaceutical research and development. The three-dimensional structure of a drug molecule is intrinsically linked to its pharmacological activity, with enantiomers often exhibiting significant differences in their pharmacodynamic and pharmacokinetic profiles. One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even responsible for adverse effects. This guide provides a comprehensive technical overview of the core principles of chirality and its profound impact on drug design, development, and regulatory considerations. It delves into the quantitative differences between enantiomers, details key experimental methodologies for their separation and synthesis, and visually illustrates the stereoselectivity of drug-receptor interactions through signaling pathway diagrams.

The Fundamental Importance of Stereochemistry in Drug Action

Living systems are inherently chiral, composed of stereospecific building blocks such as L-amino acids and D-sugars. Consequently, biological targets like enzymes and receptors are chiral entities that can differentiate between the enantiomers of a drug molecule. This stereoselective recognition is often likened to a "three-point attachment" model, where one enantiomer fits the binding site of a receptor more precisely than its mirror image, leading to a more potent biological response.[1]

The implications of this stereoselectivity are far-reaching. The administration of a racemic mixture (a 50:50 mixture of two enantiomers) can be viewed as administering two distinct pharmacological agents. This can lead to a complex pharmacological profile, potential for drug-drug interactions between the enantiomers, and a higher therapeutic dose than might be necessary if only the active enantiomer were administered.[2] Recognizing these complexities, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established guidelines that encourage the development of single-enantiomer drugs unless there is a clear therapeutic rationale for using a racemic mixture.[3]

A classic and tragic example that underscores the importance of chirality is the case of thalidomide. Marketed as a racemic mixture in the late 1950s for morning sickness in pregnant women, it was later discovered that while the (R)-enantiomer possessed the desired sedative effects, the (S)-enantiomer was a potent teratogen, leading to severe birth defects.[4][5] This event was a watershed moment, highlighting the critical need to evaluate the pharmacological and toxicological properties of individual enantiomers.

Quantitative Analysis of Enantiomeric Differences

The differential behavior of enantiomers can be quantified through various pharmacodynamic and pharmacokinetic parameters. These quantitative data are crucial for making informed decisions during drug development, such as selecting the optimal stereoisomer for further investigation.

Pharmacodynamic Data

Pharmacodynamic differences between enantiomers are often observed in their binding affinities (Ki) and functional activities (e.g., IC50 or EC50 values) at their biological targets.

| Drug | Enantiomer | Target | Ki (nM) | IC50 (nM) | Primary Pharmacological Effect |

| Propranolol | (S)-(-)-Propranolol | β-Adrenergic Receptors | - | - | β-blockade (100-fold more potent) |

| (R)-(+)-Propranolol | β-Adrenergic Receptors | - | - | Weak β-blockade, membrane-stabilizing effects | |

| Citalopram (B1669093) | (S)-(+)-Citalopram (Escitalopram) | Serotonin (B10506) Transporter (SERT) | - | - | Serotonin reuptake inhibition (100-fold more potent)[6] |

| (R)-(-)-Citalopram | Serotonin Transporter (SERT) | - | - | Weak serotonin reuptake inhibition | |

| Cetirizine | (R)-(-)-Cetirizine (Levocetirizine) | Histamine H1 Receptor | 3 | - | Antihistamine activity (higher affinity) |

| (S)-(+)-Cetirizine (Dextrocetirizine) | Histamine H1 Receptor | 100[7] | - | Weaker antihistamine activity | |

| ML321 | (S)-ML321 | Dopamine D2 Receptor | 58[8] | - | D2 receptor antagonist |

| (R)-ML321 | Dopamine D2 Receptor | >10,000 | - | Lacks affinity | |

| 5-OH-DPAT | (S)-5-OH-DPAT | Dopamine D2 Receptor | - | pEC50 = 8.28 | D2 receptor agonist |

| (R)-5-OH-DPAT | Dopamine D2 Receptor | - | pEC50 = 6.85 | D2 receptor agonist (lower potency) |

Pharmacokinetic Data

Enantiomers can also exhibit significant differences in their absorption, distribution, metabolism, and excretion (ADME) profiles.

| Drug | Enantiomer | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Clearance (L/h) | Half-life (hr) |

| Citalopram | R-Citalopram | - | - | - | 8.6[9] | ~35[10] |

| S-Citalopram | - | - | - | 14[9] | ~35[10] | |

| Desmethylcitalopram (B1219260) (metabolite) | R-Desmethylcitalopram | - | - | - | 23.8[9] | - |

| S-Desmethylcitalopram | - | - | - | 38.5[9] | - | |

| Cetirizine | Levocetirizine | - | ~1.0 | - | Lower non-renal clearance | ~7[6] |

| Dextrocetirizine | - | ~1.0 | - | Higher non-renal clearance | - |

Enantioselective Toxicity

The toxicity of a chiral drug can be associated with one or both enantiomers. Understanding enantioselective toxicity is paramount for ensuring drug safety.

| Drug | Enantiomer with Higher Toxicity | Toxic Effect |

| Thalidomide | (S)-(-)-Thalidomide | Teratogenicity[4][5] |

| Penicillamine | (R)-(+)-Penicillamine | Extremely toxic[4] |

| Ketamine | (R)-(-)-Ketamine | Hallucinations and agitation[4][6] |

| Ethambutol | (R,R)-Ethambutol | Ocular toxicity (optic neuritis) |

Key Experimental Protocols

The separation and synthesis of single enantiomers are critical processes in chiral drug development. This section details the methodologies for key experiments in these areas.

Chiral Separation Techniques

Chiral HPLC is a cornerstone technique for the analytical and preparative separation of enantiomers.

Experimental Protocol: Chiral HPLC Separation of Ibuprofen (B1674241) Enantiomers

-

Objective: To separate and quantify the (R)- and (S)-enantiomers of ibuprofen.

-

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV detector.

-

-

Materials:

-

Chiral Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralcel OD-H or Chiralpak AD-H (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (IPA) with a small amount of a modifier like trifluoroacetic acid (TFA). A typical starting composition is 90:10 (v/v) n-hexane:IPA with 0.1% TFA.

-

Sample Preparation: A standard solution of racemic ibuprofen (1 mg/mL) dissolved in the mobile phase.

-

-

Procedure:

-

System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Injection: Inject a small volume (e.g., 10 µL) of the ibuprofen sample solution onto the column.

-

Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 220 nm).

-

Data Analysis: The two enantiomers will elute at different retention times. The peak areas can be used to determine the enantiomeric ratio and calculate the enantiomeric excess (% ee).

-

Chiral SFC offers advantages in terms of speed and reduced solvent consumption compared to HPLC.

Experimental Protocol: Chiral SFC Separation

-

Objective: To achieve rapid separation of a racemic compound.

-

Instrumentation:

-

SFC system with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator (BPR), and a UV or mass spectrometry (MS) detector.

-

-

Materials:

-

Chiral Column: A polysaccharide-based or other suitable CSP compatible with SFC.

-

Mobile Phase: Supercritical CO₂ as the primary mobile phase, with a polar organic solvent (e.g., methanol, ethanol, or isopropanol) as a modifier. A small amount of an additive (e.g., an amine or an acid) may be included to improve peak shape.

-

-

Procedure:

-

System Equilibration: Equilibrate the column with the desired mobile phase composition and pressure (e.g., 150 bar).

-

Method Development: Screen different chiral columns and modifier/additive combinations to optimize the separation.

-

Injection: Inject the sample dissolved in a suitable solvent.

-

Detection and Analysis: Monitor the eluting enantiomers and analyze the data as described for HPLC.

-

CE is a high-resolution technique that requires minimal sample and solvent.

Experimental Protocol: Enantioselective CE

-

Objective: To separate enantiomers based on their differential migration in an electric field within a chiral environment.

-

Instrumentation:

-

Capillary electrophoresis system with a high-voltage power supply, a capillary, an autosampler, and a detector (typically UV).

-

-

Materials:

-

Capillary: A fused-silica capillary.

-

Background Electrolyte (BGE): A buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer) containing a chiral selector. Common chiral selectors include cyclodextrins and their derivatives.

-

-

Procedure:

-

Capillary Conditioning: Condition the capillary with appropriate solutions (e.g., NaOH, water, and BGE) to ensure a consistent electroosmotic flow.

-

Sample Injection: Inject a small plug of the sample solution into the capillary using pressure or voltage.

-

Separation: Apply a high voltage across the capillary. The enantiomers will migrate at different velocities due to their different interactions with the chiral selector.

-

Detection and Analysis: Detect the separated enantiomers as they pass the detector window.

-

Asymmetric Synthesis

Asymmetric synthesis aims to create a chiral molecule from an achiral starting material, with a preference for one enantiomer.

Experimental Protocol: Asymmetric Synthesis of a Chiral Intermediate

This is a generalized protocol; specific reagents and conditions will vary depending on the target molecule.

-

Objective: To synthesize a chiral intermediate with high enantiomeric excess.

-

Reaction Type: An example is the asymmetric reduction of a prochiral ketone to a chiral alcohol.

-

Materials:

-

Substrate: A prochiral ketone.

-

Chiral Catalyst: A chiral catalyst system, such as a ruthenium- or rhodium-based complex with a chiral ligand (e.g., BINAP).

-

Reducing Agent: A source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent.

-

Solvents and other reagents: Anhydrous solvents and other necessary reagents.

-

-

Procedure:

-

Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), dissolve the prochiral ketone and the chiral catalyst in an appropriate anhydrous solvent in a suitable reaction vessel.

-

Reaction: Introduce the reducing agent and allow the reaction to proceed under controlled temperature and pressure for a specified time.

-

Workup: Quench the reaction and perform an appropriate workup procedure (e.g., extraction, filtration) to isolate the crude product.

-

Purification: Purify the product using a suitable technique, such as column chromatography.

-

Analysis: Determine the enantiomeric excess of the product using a chiral analytical technique like chiral HPLC or GC.

-

Signaling Pathways and Experimental Workflows

The stereoselective interaction of chiral drugs with their biological targets can be visualized through signaling pathway diagrams. These diagrams illustrate how the differential binding of enantiomers can lead to distinct downstream cellular responses.

Stereoselective Activation of β-Adrenergic Receptors

β-adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine (B1679862) and epinephrine.[11] Many β-blockers are chiral, and their enantiomers exhibit different affinities for these receptors.

Caption: Stereoselective antagonism of the β-adrenergic receptor signaling pathway.

Chiral Drug Development Workflow

The development of a chiral drug involves a series of logical steps to characterize and select the optimal enantiomer.

Caption: A generalized workflow for the development of a single-enantiomer drug.

Conclusion

The consideration of chirality is no longer a niche aspect of pharmaceutical research but a central tenet of modern drug development. The profound differences in the pharmacological, pharmacokinetic, and toxicological properties of enantiomers necessitate a thorough and early evaluation of stereochemistry. The development of single-enantiomer drugs, facilitated by advances in chiral separation technologies and asymmetric synthesis, offers the potential for improved therapeutic indices, reduced side effects, and more predictable clinical outcomes. As our understanding of stereoselective drug-receptor interactions continues to grow, the rational design and development of enantiomerically pure drugs will remain a critical strategy in the pursuit of safer and more effective medicines.

References

- 1. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]

- 3. longdom.org [longdom.org]

- 4. Chiral drugs - Wikipedia [en.wikipedia.org]

- 5. acs.org [acs.org]

- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and pharmacodynamic responses to chronic administration of the selective serotonin reuptake inhibitor citalopram in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A population pharmacokinetic model for R- and S-citalopram and desmethylcitalopram in Alzheimer’s disease patients with agitation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. biorxiv.org [biorxiv.org]

The Core Mechanism of Chiral Resolution Using Tartaric Acid and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development and manufacturing of pharmaceuticals and fine chemicals.[1] This is due to the often-differing pharmacological and toxicological profiles of enantiomers.[2] Among the classical and industrially scalable methods for chiral resolution, diastereomeric salt formation stands out for its robustness.[1] Tartaric acid and its derivatives are frequently the resolving agents of choice due to their natural abundance, availability, and proven effectiveness.[1][3][4] This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with chiral resolution using these powerful tools.

The Principle of Diastereomeric Salt Formation

The fundamental principle behind this resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[3][5][6] Enantiomers are non-superimposable mirror images of each other, making them difficult to separate directly.[3] However, when a racemic mixture (a 50:50 mixture of two enantiomers) is reacted with an enantiomerically pure chiral resolving agent, such as a specific stereoisomer of tartaric acid or its derivative, two diastereomeric salts are formed.[5][7][8]

These diastereomers are not mirror images of each other and, consequently, exhibit different physical characteristics, most notably solubility in a given solvent system.[2][4][5] This difference in solubility allows for the separation of the less soluble diastereomeric salt through fractional crystallization.[2][5] Once the less soluble diastereomer has been isolated, the enantiomerically pure compound can be recovered by breaking the salt, typically through treatment with an acid or a base.[2][5]

Tartaric Acid and Its Derivatives as Resolving Agents

Naturally occurring L-(+)-tartaric acid is an abundant and cost-effective chiral resolving agent. Its derivatives, such as O,O'-dibenzoyl-D-tartaric acid (DBTA) and O,O'-di-p-toluoyl-D-tartaric acid (DPTTA), offer modified steric and electronic properties that can lead to more effective discrimination between enantiomers and the formation of more easily separable crystalline salts for specific racemic compounds.[9][10] The choice of the resolving agent is crucial and often determined empirically, as there is no universal criterion for selecting the most suitable one.[11]

Logical Relationship in Diastereomeric Salt Resolution

Caption: Logical relationship in diastereomeric salt resolution.[4]

Quantitative Performance of Tartrate-Based Resolving Agents

The success of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The following table summarizes data from various studies, showcasing the performance of different tartaric acid derivatives in the resolution of several racemic compounds.

| Resolving Agent | Racemic Compound | Solvent(s) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| (+)-Tartaric Acid | (R,S)-Amlodipine | Acetone/Thiourea | High (F=0.69)¹ | High | [1] |

| (R,R)-Tartaric Acid | (R,S)-1-Phenylpropan-1-amine | Ethanol | <60 | - | [1] |

| (S,S)-Tartaric Acid | Racemic 1-methyl-2-phenyl-ethylamine | Isopropanol | ~90 | ~90 | [1] |

| O,O'-Dibenzoyl-D-tartaric acid (DBTA) | (R,S)-Tamsulosine Intermediate | Water/Methanol | Good | - | [1] |

| O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | Racemic N-methylamphetamine | Supercritical CO₂ | - | 82.5 | [9] |

| O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | Racemic N-methylamphetamine | Supercritical CO₂ | - | 57.9 | [9] |

| 2R,3R-Tartaric acid (TA) | Racemic N-methylamphetamine | Supercritical CO₂ | - | <5 | [9] |

| (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) | DL-leucine (B559552) | - | - | 91.20 (D-enantiomer) | [12] |

| Di-o-toluoyl-d-tartaric acid (D-DOTA) | Finerenone | Ethanol-Water | - | ~10% higher than DBTA and D-DTTA | [13][14] |

¹ F=0.69 refers to a high yield factor.

Detailed Experimental Protocols

The following sections provide generalized yet detailed methodologies for the key experiments in diastereomeric salt resolution using tartaric acid and its derivatives.

Formation and Crystallization of Diastereomeric Salts

This initial step involves the reaction of the racemic mixture with the chiral resolving agent to form the diastereomeric salts, followed by their separation via crystallization.

Materials:

-

Racemic compound (e.g., amine, alcohol)

-

Enantiomerically pure tartaric acid or derivative (0.5 to 1.0 equivalent)[2][4]

-

Suitable solvent (e.g., methanol, ethanol, isopropanol)[1][5]

Procedure:

-

Dissolution: Dissolve the racemic compound in a minimal amount of a suitable solvent, with gentle heating and stirring if necessary, to obtain a clear solution.[2][5]

-

Addition of Resolving Agent: In a separate flask, dissolve the tartaric acid derivative in the same solvent, also with warming if required. Slowly add this solution to the solution of the racemic compound with constant stirring.[1][4] An exothermic reaction may be observed.[5]

-

Crystallization: Allow the resulting solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.[2] For enhanced crystal formation, the mixture can be further cooled in a refrigerator or an ice bath.[2] Seeding with a small crystal of the desired diastereomeric salt can be employed to induce crystallization.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration (e.g., using a Büchner funnel).[1][5]

-

Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing the more soluble diastereomer.[1][5]

-

Drying: Dry the collected crystals under vacuum until a constant weight is achieved.[2]

Liberation of the Pure Enantiomer

Once the diastereomeric salt is isolated and purified, the optically pure enantiomer must be recovered.

Materials:

-

Dried diastereomeric salt

-

Aqueous base solution (e.g., 2 M NaOH) for resolving an amine, or an acid for resolving an acidic compound[2][5]

-

Organic solvent for extraction (e.g., diethyl ether, chloroform)[2][5]

-

Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)[2]

Procedure:

-

Salt Dissociation: Dissolve or suspend the purified diastereomeric salt in water.[2][5]

-

Liberation of the Free Base/Acid: Add a suitable base (for an amine) or acid (for a carboxylic acid) dropwise while stirring until the solution becomes basic (pH > 10) or acidic, respectively.[2] This will break the salt and liberate the free enantiomer.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated enantiomer with a suitable organic solvent multiple times (typically three).[2][5]

-

Drying: Combine the organic extracts and dry them over an anhydrous drying agent.[2]

-

Solvent Removal: Remove the solvent by rotary evaporation to yield the enantiomerically enriched compound.

Analysis of Enantiomeric Purity

It is essential to determine the enantiomeric excess (e.e.) of the resolved product to assess the success of the resolution.

Methods:

-

Chiral High-Performance Liquid Chromatography (HPLC): A common and accurate method for determining e.e.[2]

-

Chiral Gas Chromatography (GC): Suitable for volatile compounds.[4]

-

Polarimetry: Measures the optical rotation of the purified enantiomer. The specific rotation is then compared to the known value for the enantiomerically pure substance.[2][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents can allow for the differentiation and quantification of enantiomers.[1]

Experimental Workflow for Chiral Resolution of a Primary Amine

Caption: Experimental workflow for chiral resolution of a primary amine.[4]

Conclusion

Chiral resolution using tartaric acid and its derivatives via diastereomeric salt formation is a powerful and widely implemented strategy in the pharmaceutical and chemical industries.[1][7] The success of this method hinges on the differential solubility of the formed diastereomeric salts.[2] While underivatized tartaric acid is effective in many cases, its derivatives can offer superior performance for specific substrates.[1] A systematic approach to solvent screening and optimization of crystallization conditions is paramount for achieving high yields and enantiomeric excess.[8] This guide provides the foundational knowledge and procedural outlines to enable researchers and professionals to effectively apply this classical yet indispensable technique for obtaining enantiomerically pure compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 11. Sciencemadness Discussion Board - Selecting chiral acids for resolution of amines. - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]

The Role of Di-p-toluoyl-D-tartaric Acid as a Chiral Resolving Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the production of enantiomerically pure compounds. Di-p-toluoyl-D-tartaric acid (DPTTA) is a highly effective and widely used chiral resolving agent, particularly for the separation of racemic amines. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of DPTTA in chiral resolution. Detailed experimental protocols for the resolution of key pharmaceutical compounds are presented, along with quantitative data to illustrate the efficacy of this agent. Furthermore, this guide employs visualizations to elucidate the underlying mechanisms and experimental workflows, serving as a valuable resource for researchers and professionals in the field of stereochemistry and drug development.

Introduction to Chiral Resolution and Di-p-toluoyl-D-tartaric Acid (DPTTA)

Chirality is a fundamental property of many drug molecules, where two enantiomers, non-superimposable mirror images, can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies often mandate the development of single-enantiomer drugs. The separation of a racemic mixture into its individual enantiomers is known as chiral resolution.

One of the most robust and industrially scalable methods for chiral resolution is through the formation of diastereomeric salts. This technique involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent. The resulting diastereomers possess different physicochemical properties, such as solubility, allowing for their separation by methods like fractional crystallization.

(+)-Di-p-toluoyl-D-tartaric acid (DPTTA), a derivative of D-tartaric acid, is a preeminent chiral resolving agent. Its rigid structure, featuring two carboxylic acid groups and two toluoyl ester groups, provides multiple points of interaction for chiral recognition, making it highly effective in resolving a wide range of racemic compounds, especially amines.[1][2][3]

Mechanism of Chiral Recognition and Resolution

The fundamental principle behind the resolving power of DPTTA lies in its ability to form diastereomeric salts with racemic compounds.[1][3] When a racemic base, such as an amine (a mixture of R and S enantiomers), is reacted with DPTTA (the D-enantiomer), two diastereomeric salts are formed: [(R-base)-(D-acid)] and [(S-base)-(D-acid)].[1]

These diastereomers are not mirror images of each other and thus exhibit distinct physical properties, most notably different solubilities in a given solvent.[1][2] This disparity in solubility is the key to their separation. Through a process of fractional crystallization, the less soluble diastereomeric salt will preferentially crystallize out of the solution, while the more soluble diastereomer remains in the mother liquor.

The chiral recognition is governed by a combination of intermolecular interactions, including:

-

Ionic Bonding: Between the acidic carboxylic acid groups of DPTTA and the basic functional group (e.g., amine) of the racemate.

-

Hydrogen Bonding: Involving the ester and carboxylic acid functionalities.[1]

-

Steric Interactions (Van der Waals forces): The bulky toluoyl groups create a specific three-dimensional architecture that preferentially interacts with one enantiomer over the other.

The "space-filling" nature of the target molecule's side chains or rings is a determining factor for successful complex formation and resolution with tartaric acid derivatives like DPTTA.[1]

Synthesis of Di-p-toluoyl-D-tartaric Acid

The most common synthetic route to Di-p-toluoyl-D-tartaric acid involves the esterification of D-tartaric acid with p-toluoyl chloride.[1] Typically, D-tartaric acid is reacted with at least two equivalents of p-toluoyl chloride.[1] An alternative approach involves the initial formation of Di-p-toluoyl-D-tartaric anhydride, which is subsequently hydrolyzed to yield the final product.[1][4]

Applications in Chiral Resolution of Pharmaceuticals

DPTTA has been successfully employed in the resolution of numerous pharmaceutical compounds. Below are some prominent examples with summarized quantitative data.

Quantitative Data Summary

| Racemic Compound | Target Enantiomer | Resolving Agent | Molar Ratio (Racemate:DPTTA) | Solvent(s) | Yield | Optical Purity (e.e.) | Reference |

| Albuterol | (R)-Albuterol | (+)-Di-p-toluoyl-D-tartaric acid | 1:1 | Methanol | 38% (initial), 67% (with recycle) | >99.5% | [2][5] |

| Tramadol | (+)-Tramadol | (+)-Di-p-toluoyl-D-tartaric acid | 1:1 | Ethanol | High | High | [2][6] |

| Methamphetamine | L-Methamphetamine | (-)-O,O'-di-p-toluoyl-R,R-tartaric acid | 2:1 | Methanol | - | - | [2] |

| 1-phenylethylamine | - | Tartaric acid derivatives | - | Various | - | - | [7] |

| Ibuprofen | (S)-Ibuprofen | O,O'-di-p-toluoyl-D-tartaric acid | - | Acetonitrile/Isopropanol | Good | High | [8] |

| Finerenone | (S)-Finerenone | Di-p-toluoyl-D-tartaric acid | - | Ethanol-water | - | ~10% lower than D-DOTA | [9] |

Experimental Protocols

The following sections provide detailed methodologies for the chiral resolution of specific drug compounds using DPTTA.

Resolution of Racemic Albuterol

Objective: To isolate the pharmacologically active (R)-enantiomer (Levalbuterol).[2]

Protocol:

-

Diastereomeric Salt Formation:

-

Dissolve racemic Albuterol and an equimolar amount of (+)-Di-p-toluoyl-D-tartaric acid in refluxing methanol.[2]

-

Cool the solution to room temperature and stir for 16 hours to facilitate the crystallization of the (R)-Albuterol-(+)-DPTTA diastereomeric salt.[2]

-

Collect the precipitated solid by filtration and wash with a small amount of cold ethyl acetate.[2]

-

-

Recrystallization (Optional):

-

Liberation of (R)-Albuterol:

Resolution of Racemic Tramadol

Objective: To isolate the (+)-enantiomer. Both enantiomers contribute to the analgesic effect through different mechanisms.[2]

Protocol:

-

Preparation of Tramadol Free Base:

-

Convert racemic Tramadol hydrochloride to the free base using a suitable base (e.g., sodium hydroxide (B78521) solution).

-

Extract the free base with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer and evaporate the solvent to obtain the racemic Tramadol free base.

-

-

Diastereomeric Salt Formation:

-

Dissolve the racemic Tramadol free base in ethanol.[2]

-

In a separate flask, dissolve one molar equivalent of (+)-Di-p-toluoyl-D-tartaric acid in ethanol, with heating to approximately 70°C.[2]

-

Add the Tramadol solution to the hot DPTTA solution.[2]

-

Allow the mixture to cool, leading to the crystallization of the (+)-Tramadol-(+)-DPTTA salt.

-

Isolate the crystals by filtration.

-

-

Liberation of (+)-Tramadol:

General Protocol for Chiral Resolution of Amines

Protocol:

-

Dissolution:

-

Crystallization:

-

Isolation of the Diastereomeric Salt:

-

Liberation of the Free Amine:

-

Dissolve the dried diastereomeric salt in water.

-

Add a base (e.g., 2 M NaOH solution) dropwise with stirring until the solution is basic (pH > 10).[3][7]

-

Extract the liberated free amine into an appropriate organic solvent.[7]

-

Dry the organic extract and evaporate the solvent to obtain the enantiomerically enriched amine.

-

-

Analysis:

-

Determine the yield and enantiomeric excess (e.e.) of the resolved amine using analytical techniques such as chiral HPLC or by measuring the specific rotation.[3]

-

Visualizations

Logical Workflow of Chiral Resolution

Caption: Workflow of chiral resolution using DPTTA.

Mechanism of Diastereomeric Salt Formation

Caption: Formation of diastereomeric salts with DPTTA.

Conclusion

Di-p-toluoyl-D-tartaric acid is a powerful and versatile chiral resolving agent with broad applicability in the pharmaceutical and chemical industries. Its efficacy stems from the formation of diastereomeric salts with distinct physicochemical properties, enabling efficient separation through fractional crystallization. The choice of solvent and the molar ratio of the resolving agent to the racemic compound are critical parameters that must be optimized for a successful resolution. This guide has provided the fundamental principles, practical experimental protocols, and quantitative data to aid researchers in the successful application of DPTTA for the synthesis of enantiomerically pure compounds.

References

- 1. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]

Synthesis of Di-p-toluoyl-D-tartaric Acid Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Di-p-toluoyl-D-tartaric acid monohydrate, a crucial chiral resolving agent in the pharmaceutical and fine chemical industries. This document details the primary synthetic methodologies, presents key quantitative data, and offers detailed experimental protocols.

Introduction

Di-p-toluoyl-D-tartaric acid is a chiral organic compound widely employed for the resolution of racemic mixtures, particularly amines and other basic compounds.[1] Its ability to form diastereomeric salts with distinct physical properties, such as solubility, allows for the separation of enantiomers, a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs). The monohydrate form is often the commercially available and utilized form of this resolving agent.

This guide focuses on the prevalent and efficient methods for the synthesis of this compound, providing the necessary details for laboratory-scale preparation and process understanding for industrial applications.

Synthetic Pathways

The most common and industrially relevant synthesis of this compound proceeds through a two-step process:

-

Formation of Di-p-toluoyl-D-tartaric Anhydride (B1165640): D-tartaric acid is reacted with p-toluoyl chloride to form the cyclic anhydride intermediate. This reaction is typically carried out in a suitable organic solvent.[2]

-

Hydrolysis of the Anhydride: The isolated anhydride is then hydrolyzed with water to yield the final Di-p-toluoyl-D-tartaric acid, which can be crystallized as the monohydrate.[3]

An alternative approach involves the in situ generation of p-toluoyl chloride from p-toluic acid and a chlorinating agent like thionyl chloride, followed by the reaction with D-tartaric acid.[4]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Method 1: Two-Step Synthesis via Anhydride Intermediate

Step 1: Synthesis of Di-p-toluoyl-D-tartaric Anhydride

This protocol is adapted from a procedure utilizing p-toluoyl chloride as the acylating agent.[2]

Materials:

-

D-Tartaric acid

-

p-Toluoyl chloride

-

Copper (II) sulfate (B86663) (catalyst)

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add D-tartaric acid (1 part by weight) and toluene. The typical ratio of toluene to D-tartaric acid is 1 L to 0.75 kg.

-

With stirring, add a catalytic amount of copper (II) sulfate (0.001 to 0.1 parts by weight).

-

Slowly add p-toluoyl chloride (1 to 3 parts by weight) to the mixture at a controlled rate (e.g., 1-10 mL/min).

-

After the addition is complete, continue the reaction for approximately 6 hours.

-

The resulting mixture containing the precipitated Di-p-toluoyl-D-tartaric anhydride is then centrifuged.

-

The solid anhydride is collected for the subsequent hydrolysis step.

Step 2: Hydrolysis of Di-p-toluoyl-D-tartaric Anhydride to this compound

This protocol describes the hydrolysis of the anhydride to the final product.

Materials:

-

Di-p-toluoyl-D-tartaric anhydride (from Step 1)

-

Water

-

Toluene

Procedure:

-

To a reaction vessel, add the Di-p-toluoyl-D-tartaric anhydride obtained from the previous step.

-

Add an equivalent amount of water and toluene.

-

Heat the mixture to reflux and maintain for a period to ensure complete hydrolysis.

-

After the reaction is complete, cool the mixture to below 20 °C to induce crystallization. The cooling rate can be controlled at 5-10 °C/min.

-

The crystalline product is collected by filtration.

-

The crystals are washed with the reaction solvent (toluene).

-

The final product, this compound, is obtained after drying.

Method 2: In-situ Generation of p-Toluoyl Chloride

This method involves the reaction of p-toluic acid with thionyl chloride to form p-toluoyl chloride in the same reaction vessel prior to the addition of tartaric acid.[4]

Materials:

-

p-Toluic acid

-

Thionyl chloride

-

L-Tartaric acid (Note: This example from the patent uses the L-enantiomer, but the principle is the same for the D-enantiomer)

-

Solvent (e.g., toluene)

-

Catalyst

-

Alkali solution (for pH adjustment)

Procedure:

-

In a flask equipped with a reflux condenser, add p-toluic acid, a suitable solvent, and a catalyst.

-

Dropwise, add thionyl chloride to the mixture.

-

Heat the mixture to reflux for 2 to 6 hours to form p-toluoyl chloride.

-

To the reaction mixture containing the in-situ generated p-toluoyl chloride, add tartaric acid (e.g., 65g).

-

Continue to heat at reflux for approximately 2 hours.

-

After the reaction, cool the mixture to room temperature.

-

Adjust the pH to neutral using an alkali solution.

-

Heat the mixture to reflux for another 3 hours.

-

Cool the mixture to below 20 °C and collect the precipitated crystals by filtration.

-

Wash the crystals twice with the reaction solvent and dry to obtain the final product.

Data Presentation

The following table summarizes key quantitative data reported for the synthesis of Di-p-toluoyl-D-tartaric acid and its anhydride.

| Parameter | Method | Reagents | Yield (%) | Purity (%) | Melting Point (°C) | Optical Rotation [α]D | Reference |

| Anhydride Synthesis | In-situ p-toluoyl chloride formation | D-tartaric acid, p-toluic acid, thionyl chloride, ferric chloride, toluene | 92.0 | 100 | - | - | [3] |

| Monohydrate Synthesis | Hydrolysis of anhydride | Di-p-toluoyl-L-tartaric anhydride, water, toluene | 96.1 | - | - | - | |

| Monohydrate Synthesis | In-situ p-toluoyl chloride formation | L-tartaric acid, p-toluic acid, thionyl chloride | 85 | >99 | - | - | [4] |

| Monohydrate Synthesis | In-situ p-toluoyl chloride formation | L-tartaric acid, p-toluic acid, thionyl chloride | 87 | - | - | - | [4] |

| Product Characterization | - | - | - | ≥ 99 (HPLC) | 160-166 | +138 ± 2º (c=1% in EtOH) | |

| Product Characterization | - | - | - | 98 | 163-165 | +142°, c = 1 in methanol | |

| Product Characterization | - | - | - | - | 169-171 | +136° (c=1, EtOH) | [5] |

Visualization of Workflow and Reaction

The following diagrams illustrate the experimental workflow and the chemical reaction for the synthesis of this compound.

Caption: Experimental workflow for the two-step synthesis.

Caption: Overall chemical reaction scheme.

Conclusion

The synthesis of this compound is a well-established and efficient process, critical for the production of enantiomerically pure compounds in the pharmaceutical industry. The two-step method involving the formation and subsequent hydrolysis of the anhydride intermediate is a robust and high-yielding approach. By carefully controlling reaction parameters such as temperature, reaction time, and purification steps, high-purity this compound can be reliably obtained. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

A Technical Guide to Di-p-toluoyl-D-tartaric Acid Monohydrate: Properties and Applications in Chiral Resolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-p-toluoyl-D-tartaric acid monohydrate is a prominent chiral resolving agent extensively utilized in the pharmaceutical and fine chemical industries. Its rigid chiral backbone, derived from D-tartaric acid, and the presence of aromatic toluoyl groups enable the effective separation of racemic mixtures, particularly amines, through the formation of diastereomeric salts. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, details the experimental protocols for its characterization, and outlines its primary application in chiral resolution workflows.

Core Physical and Chemical Characteristics

This compound is a white to off-white crystalline solid.[1][2] Its chemical structure consists of a D-tartaric acid core where both hydroxyl groups are esterified with p-toluoyl chloride.[3] The presence of a single water molecule is integral to its crystalline structure and is a key differentiator from its anhydrous form.[4]

General Properties

A summary of the key identifiers and properties of this compound is presented in Table 1.

Table 1: General Properties and Identifiers

| Property | Value | Reference(s) |

| Chemical Name | (+)-Di-p-toluoyl-D-tartaric acid monohydrate | [1] |

| Synonyms | D-Tartaric acid 2,3-di-p-toluoyl ester monohydrate | [5] |

| CAS Number | 71607-31-3 | [1][5] |

| Molecular Formula | C₂₀H₁₈O₈·H₂O (or C₂₀H₂₀O₉) | [1][6][7] |

| Molecular Weight | 404.37 g/mol | [1][5][7] |

| Appearance | White to off-white powder/solid/crystals | [1][8] |

Physicochemical Data

Quantitative physicochemical data are crucial for the application of this compound in synthetic and analytical chemistry. These properties are summarized in Table 2.

Table 2: Quantitative Physicochemical Data

| Parameter | Value | Conditions / Notes | Reference(s) |

| Melting Point | 160-166 °C | [1][2] | |

| 163-165 °C | (lit.) | [5][9] | |

| Optical Rotation | [α]²⁰/D = +138 ± 2° | c = 1% in Ethanol | [1][2] |

| [α]²⁰/D = +142° | c = 1 in Methanol (B129727) | [5][9] | |

| Purity | ≥ 99% | HPLC | [1][2] |

| ≥ 98% | [5] | ||

| Water Content | 4.5 – 5.5 % | Karl Fischer Titration | [10][11] |

| Solubility | Soluble in Methanol, Ethanol | [9][10] | |

| Slightly soluble in DMSO | [9] |

Mechanism of Action: Chiral Resolution

The primary application of this compound is the separation of enantiomers from a racemic mixture, a process known as chiral resolution.[3] This is a critical step in drug development, as enantiomers of a chiral drug can have significantly different pharmacological activities and toxicities.[4]

The mechanism relies on the formation of diastereomeric salts. When the acidic chiral resolving agent reacts with a racemic base (e.g., an amine), two diastereomeric salts are formed. These diastereomers are not mirror images and thus possess different physical properties, most importantly, different solubilities in a given solvent.[4][12] This solubility difference allows for the separation of the less soluble diastereomer by fractional crystallization. The desired enantiomer can then be recovered by treating the isolated diastereomeric salt with a base.[4][13]

Experimental Protocols

Accurate characterization of this compound is essential for its effective use. The following sections detail the general methodologies for determining its key properties.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[14] Pure crystalline compounds typically exhibit a sharp melting point range.

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, crush larger crystals in a mortar.[14][15]

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a depth of approximately 1-2 mm. Pack the sample tightly by tapping the tube or dropping it through a longer glass tube.[15]

-

Measurement:

-

Place the capillary tube into a melting point apparatus.

-

For a preliminary measurement, heat the sample rapidly (10-20 °C/min) to determine an approximate melting range.[15]

-

Allow the apparatus to cool.

-

For an accurate measurement, heat at a slower rate (1-2 °C/min) as the temperature approaches the approximate melting point.[15]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[15]

-

Specific Optical Rotation Determination

Optical rotation is a fundamental property of chiral molecules and is used to confirm the stereochemical identity.

Protocol:

-

Instrument Preparation: Turn on the polarimeter and allow it to warm up for at least 10 minutes.[16]

-

Blank Measurement: Fill the polarimeter cell with the specified solvent (e.g., methanol or ethanol). Ensure no air bubbles are present. Place the cell in the instrument and perform a "zero" or "blank" measurement.[16][17]

-

Sample Preparation: Accurately weigh a precise amount of the compound and dissolve it in a specific volume of the solvent to achieve the desired concentration (e.g., c = 1 g/100 mL or 1%).[1][5]

-

Sample Measurement: Rinse and fill the polarimeter cell with the prepared sample solution, again ensuring no air bubbles are present. Place the cell in the instrument and record the observed rotation (α). Note the temperature and the wavelength of the light source (typically the sodium D-line, 589 nm).[17]

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length of the cell in decimeters (dm), and c is the concentration in g/mL.[16]

Water Content Determination (Karl Fischer Titration)

This method is a highly accurate technique for quantifying the water content, confirming the monohydrate state of the compound.

Protocol:

-

Apparatus Setup: Add a suitable solvent (e.g., methanol) to the titration vessel of a Karl Fischer titrator.[10]

-

Solvent Neutralization: Titrate the solvent with the Karl Fischer reagent until the electrometric endpoint is reached, ensuring the vessel is anhydrous.[10]

-

Sample Analysis:

-

Accurately weigh and quickly add a specified quantity of the sample to the neutralized titration vessel.

-

Allow the sample to dissolve while stirring.

-

Titrate the sample solution with the Karl Fischer reagent to the electrometric endpoint.[10]

-

-

Calculation: The water content is calculated based on the volume of titrant consumed and the pre-determined water equivalence factor (titer) of the reagent.[5][10]

Purity Determination (High-Performance Liquid Chromatography - HPLC)

HPLC is a standard method for assessing the purity of chemical compounds. While specific parameters may vary, a general reversed-phase HPLC method can be outlined. The compound can also be used as a chiral selector in HPLC to separate other enantiomers.[18]

Protocol:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Filter and degas the mobile phase.

-

Standard and Sample Preparation: Prepare a stock solution of a reference standard and the sample to be analyzed at a known concentration in a suitable diluent (e.g., mobile phase).

-

Chromatographic Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the compound exhibits strong absorbance.

-

Injection Volume: 10-20 µL.

-

Elution: Isocratic or gradient elution may be used to achieve optimal separation from impurities.

-

-

Analysis: Inject the standard and sample solutions. The purity is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks, often expressed as a percentage.

Conclusion

This compound is a highly effective and reliable chiral resolving agent, indispensable in the synthesis of enantiomerically pure compounds for the pharmaceutical industry and other advanced applications. Its well-defined physical and chemical properties, particularly its ability to form diastereomeric salts with differential solubility, provide a robust method for separating enantiomers. The experimental protocols outlined in this guide serve as a foundation for the characterization and successful application of this vital chemical tool.

References

- 1. Optical method for measuring optical rotation angle and refractive index of chiral solution [opg.optica.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 71607-31-3 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. quveon.com [quveon.com]

- 6. researchgate.net [researchgate.net]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 10. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 11. A general method to predict optical rotations of chiral molecules from their structures - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08290J [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. m.youtube.com [m.youtube.com]

- 16. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 17. youtube.com [youtube.com]

- 18. nbinno.com [nbinno.com]

A Technical Guide to Chiral Auxiliaries in Organic Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of chiral auxiliaries, a cornerstone of modern asymmetric synthesis. It details their fundamental principles, showcases the most prevalent examples with quantitative performance data, and offers detailed experimental protocols for their application. The strategic use of chiral auxiliaries is often a reliable and efficient method for establishing stereocenters, making them invaluable tools in the synthesis of complex molecules, particularly in the early stages of drug development.[1][2]

Core Principles of Chiral Auxiliaries

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] The auxiliary imparts its chirality to the substrate, creating a chiral environment that favors the formation of one diastereomer over another.[3][4] After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse.[1][5] This strategy effectively transforms the difficult task of separating enantiomers into the more straightforward separation of diastereomers, which possess different physical properties.[5]

The general workflow of a chiral auxiliary-mediated synthesis involves three key stages: attachment of the auxiliary, the diastereoselective reaction, and cleavage of the auxiliary.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. fiveable.me [fiveable.me]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]